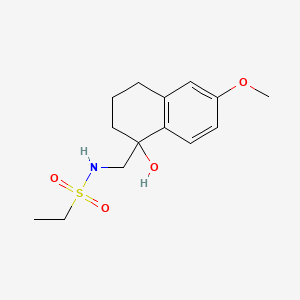![molecular formula C27H29N5O2S B2629907 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 923681-42-9](/img/structure/B2629907.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound distinguished by its intricate structure and potent bioactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide typically involves a multi-step organic synthesis process. Key intermediates and reagents are synthesized via complex organic reactions, including:
Pyrimidine ring construction through cyclization reactions.
Formation of the sulfonamide group through sulfonation reactions.
Acenaphthylene framework formation via Diels-Alder reactions.
Optimal reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
Scaling up the synthesis to an industrial level requires adaptation of the laboratory methods to larger reactors and more efficient purification techniques. This may involve continuous flow synthesis, which improves reaction efficiency and safety. Additionally, process optimization ensures cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is utilized as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic applications.
Biology
In biological studies, it serves as a molecular probe to investigate enzyme mechanisms and as a building block for drug discovery.
Medicine
Preclinical studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Industry
In the industrial sector, it finds applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways include the inhibition of protein kinase activity, which plays a crucial role in cell signaling and proliferation.
相似化合物的比较
Similar Compounds
N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
N-(4-{[4-(dimethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Uniqueness
Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide stands out due to the presence of the 6-methyl group on the pyrimidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural modification also influences its physicochemical properties, making it a more potent and selective compound for various applications.
This detailed exploration highlights the multifaceted nature of this compound, emphasizing its synthetic complexity, chemical reactivity, and broad spectrum of applications across scientific fields.
属性
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2S/c1-4-32(5-2)25-17-18(3)28-27(30-25)29-21-11-13-22(14-12-21)31-35(33,34)24-16-10-20-8-6-7-19-9-15-23(24)26(19)20/h6-8,10-14,16-17,31H,4-5,9,15H2,1-3H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDOPAPHYMEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
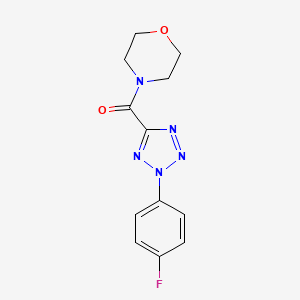
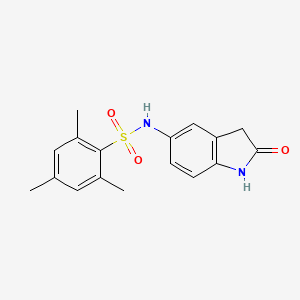
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
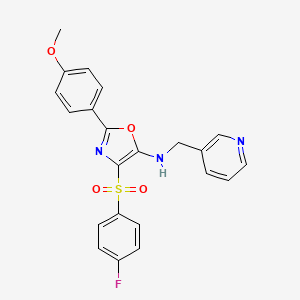

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2629834.png)
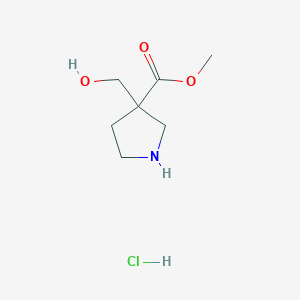
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629838.png)
![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide](/img/structure/B2629841.png)
![ethyl 4-(2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2629842.png)
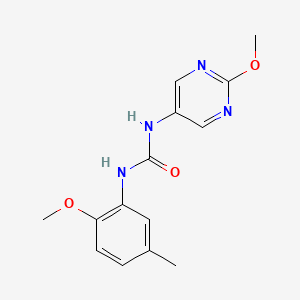
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)
